

Toxicological Profile of Chlorpyrifos Methyl-d6: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlorpyrifos methyl-d6

Cat. No.: B12424245

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Disclaimer: The toxicological data available specifically for **Chlorpyrifos methyl-d6**, a deuterated isotopologue of chlorpyrifos-methyl, is limited. This document primarily relies on the comprehensive toxicological profile of its non-deuterated counterpart, Chlorpyrifos-methyl. This approach is based on the principle that deuterium labeling is unlikely to significantly alter the compound's toxicological properties, as the fundamental chemical structure and reactive sites responsible for its biological activity remain unchanged. **Chlorpyrifos methyl-d6** is most commonly utilized as an internal standard for analytical quantification of chlorpyrifos-methyl.

Executive Summary

Chlorpyrifos-methyl is a broad-spectrum organophosphate insecticide.^[1] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.^{[1][2][3][4]} This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves, which can cause a range of neurotoxic effects.^{[5][6]} Toxicological assessments have identified neurotoxicity, particularly developmental neurotoxicity, as a key concern.^{[7][8][9]} While generally having low acute toxicity via oral and dermal routes, it is classified as toxic if inhaled.^{[10][11]} Studies have shown mixed results regarding genotoxicity, with some in vitro assays indicating clastogenic potential, while in vivo studies have been largely negative.^[4] It is not considered carcinogenic.^[4] Chlorpyrifos-methyl can cause mild skin and eye irritation and has been shown to be a skin sensitizer in some tests.^{[4][10]} Due to health concerns, its use has been banned or heavily restricted in several regions, including the European Union and the United States.^{[3][12][13]}

Chemical and Physical Properties

Property	Value	Reference
Chemical Name	O,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate	[14]
Deuterated Form	Chlorpyrifos-methyl (dimethyl-D6)	[15]
CAS Number	5598-13-0 (Chlorpyrifos-methyl)	[4]
CAS Number	2083629-84-7 (Chlorpyrifos methyl-d6)	[10][15]
Molecular Formula	C ₇ H ₇ Cl ₃ NO ₃ PS	[2]
Molecular Formula (d6)	C ₇ HCl ₃ D ₆ NO ₃ PS	[10]
Molecular Weight	322.5 g/mol	[2]
Appearance	Colorless to white crystalline solid	[2][14]
Odor	Mild mercaptan-like odor	[6][14]
Water Solubility	4.0 mg/L at 25 °C	[2]
Stability	Relatively stable in neutral conditions, hydrolyzes in acidic and alkaline conditions.	[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that chlorpyrifos-methyl is rapidly and extensively absorbed after oral administration.[4] Following absorption, it is widely distributed throughout the body. The metabolism of chlorpyrifos-methyl primarily involves hydrolysis and oxidation.[16] A key metabolic step is the oxidative desulfuration of the P=S moiety to a P=O group by cytochrome P450 enzymes, forming the toxic intermediate chlorpyrifos-methyl oxon, which is a more potent

acetylcholinesterase inhibitor.[17] The primary metabolite identified in urine is the glucuronide conjugate of 3,5,6-trichloro-2-pyridinol (TCP).[4] Excretion is rapid, occurring mainly through the urine within 24 to 48 hours, with no significant bioaccumulation.[4][14][16]

Toxicological Endpoints

Acute Toxicity

Chlorpyrifos-methyl exhibits low acute toxicity via oral and dermal routes but is more toxic upon inhalation.[4][14] Specific data for the deuterated form, **Chlorpyrifos methyl-d6**, is available from safety data sheets and is presented below.

Table 1: Acute Toxicity of **Chlorpyrifos methyl-d6** and Chlorpyrifos-methyl

Test	Species	Route	Value	Classification	Reference
Chlorpyrifos methyl-d6					
LD50	Rat	Oral	1,828 mg/kg	Harmful if swallowed	[10][11]
LD50	Rabbit	Dermal	> 2,000 mg/kg	Not Classified	[10]
LC50 (4h)	Rat	Inhalation	> 670 mg/m ³	Toxic if inhaled	[10][11]
Chlorpyrifos-methyl					
LD50	Rat	Oral	1,530 mg/kg	Toxicity Category III	[14]
LD50	Rabbit	Dermal	> 2,000 mg/kg	Toxicity Category III	[14]
LC50 (4h)	Rat	Inhalation	0.67 mg/L	Toxicity Category II	[14]

Clinical signs of acute toxicity are consistent with cholinergic overstimulation and include lacrimation, tremors, and diarrhea.[10]

Irritation and Sensitization

Chlorpyrifos-methyl is reported to be a mild and transient skin and eye irritant.[4][10][14] Skin sensitization potential has been observed in some studies.

Table 2: Irritation and Sensitization Profile of Chlorpyrifos-methyl

Test Type	Species	Result	Reference
Skin Irritation	Rabbit	Mild skin irritation	[10][14]
Eye Irritation	Rabbit	Slight irritant	[14]
Skin Sensitization (Buehler test)	Guinea pig	Not a sensitizer	[2][4]
Skin Sensitization (Magnusson & Kligman maximization)	Guinea pig	Positive (sensitizer)	[2][4]

Genotoxicity

The genotoxic potential of chlorpyrifos-methyl has been evaluated in a range of in vitro and in vivo assays. While an in vitro study on Chinese hamster ovary cells showed clastogenic effects with metabolic activation, in vivo studies, including micronucleus formation and unscheduled DNA synthesis assays, have yielded negative results.[4] Based on the weight of evidence, the Joint Meeting on Pesticide Residues (JMPR) concluded that chlorpyrifos-methyl is unlikely to be genotoxic.[4] Some studies on the parent compound, chlorpyrifos, have suggested the potential for DNA damage in various rat organs.[18][19]

Neurotoxicity

The primary mechanism of neurotoxicity for chlorpyrifos-methyl is the inhibition of acetylcholinesterase (AChE).[1][2][4] This leads to an accumulation of acetylcholine at nerve

synapses, causing continuous nerve stimulation.[3][5] The metabolically activated form, chlorpyrifos-methyl oxon, is a more potent AChE inhibitor than the parent compound.[17]

Developmental Neurotoxicity (DNT): Concerns have been raised regarding the developmental neurotoxicity of chlorpyrifos and chlorpyrifos-methyl.[7][8][9] Studies have suggested that exposure during critical developmental periods in rats can lead to changes in brain morphology and behavior, even at dose levels that do not cause overt maternal toxicity.[7][20] These findings have been a significant factor in the regulatory decisions to restrict its use.[12][13]

Carcinogenicity and Reproductive Toxicity

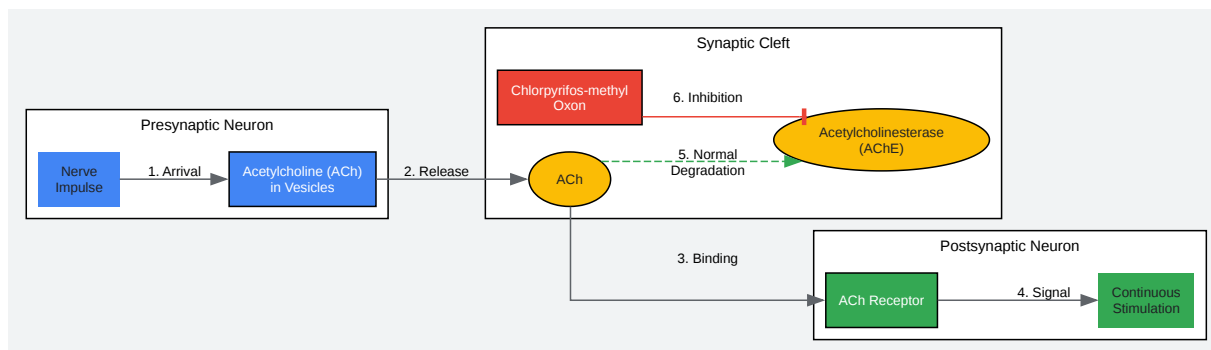
Carcinogenicity: Long-term toxicity and carcinogenicity studies in rats and mice did not show any evidence of carcinogenicity for chlorpyrifos-methyl.[4]

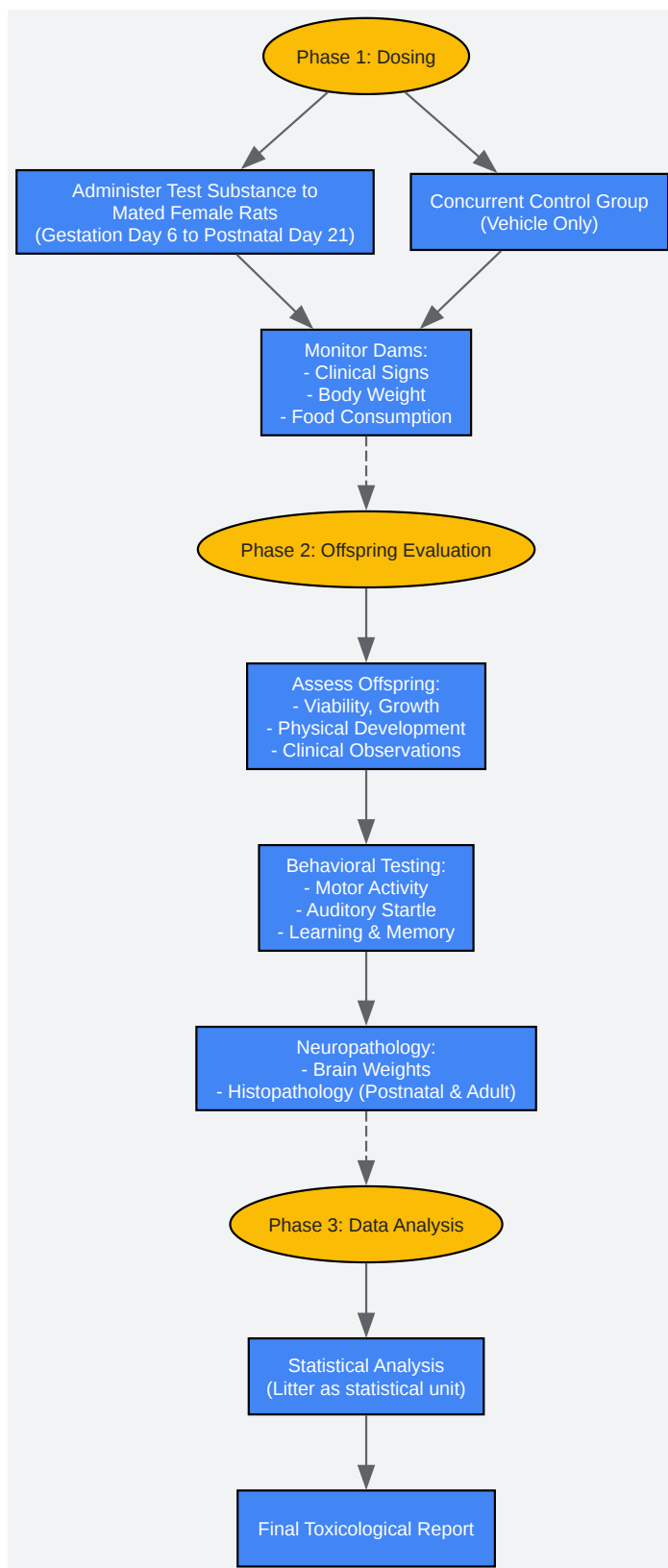
Reproductive and Developmental Toxicity: Chlorpyrifos-methyl has not been found to produce reproductive effects in a 3-generation study in rats.[14] It is not considered teratogenic in rats or rabbits.[4][14] Developmental toxicity was observed only at doses that were also toxic to the mother.[4]

Mechanism of Action and Experimental Workflows

Signaling Pathway: Acetylcholinesterase Inhibition

The primary toxic action of chlorpyrifos-methyl occurs at the cholinergic synapse. The diagram below illustrates the inhibition of acetylcholinesterase and the resulting overstimulation of the postsynaptic neuron.





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